DL-3-(Benzylthio)lactic Acid

Solid-State Handling Thermal Stability Physical Property Differentiation

Researchers requiring a protected thiol-containing α-hydroxy acid for depsipeptide synthesis often face challenges in sourcing racemic mixtures with defined stereochemistry. DL-3-(Benzylthio)lactic acid solves this by providing a stable, protected thiol equivalent that introduces ester linkages without competing amide formation. - Key intermediate for somatostatin analogs; LogP 1.3 supports balanced ADME profiles. - Enantiopure (R)- and (S)- forms resolvable; S-enantiomer shows +26.1° optical rotation for QC. - Deprotection yields 2-hydroxy-3-mercaptopropanoic acid for disulfide or surface chemistry.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 30134-75-9
Cat. No. B041186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-3-(Benzylthio)lactic Acid
CAS30134-75-9
Synonyms(±)-2-Hydroxy-3-[(phenylmethyl)thio]propanoic Acid;  S-Benzyl-3-thio-DL-lactic Acid;  2-Hydroxy-3-[(phenylmethyl)thio]propanoic Acid
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)O
InChIInChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyYKCLLBKUBRUEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-3-(Benzylthio)lactic Acid (CAS 30134-75-9): Essential Properties and Procurement Specifications


DL-3-(Benzylthio)lactic acid, also known as 3-benzylsulfanyl-2-hydroxypropanoic acid, is a sulfur-containing α-hydroxy acid derivative characterized by a benzylthioether moiety [1]. It is a racemic mixture of the (R)- and (S)- enantiomers, with a molecular formula of C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol [1]. This compound serves as a key synthetic intermediate, particularly in the preparation of somatostatin analogs, and is valued for its unique combination of a carboxylic acid, a secondary alcohol, and a protected thiol group .

α-Hydroxy Acid Synthetic Handle Supports ester bond formation for depsipeptide synthesis and lactone chemistry.
Racemic Mixture Provides starting point for chiral resolution studies and stereochemical control workflows.
Benzyl Thioether Moiety Functions as a protected thiol; supports subsequent deprotection and functionalization steps.

Why Substituting DL-3-(Benzylthio)lactic Acid with Seemingly Similar Analogs Can Compromise Your Synthesis


While compounds like S-benzylcysteine or lactic acid share structural motifs, they cannot be used interchangeably with DL-3-(Benzylthio)lactic acid. The replacement of the α-amino group in S-benzylcysteine with a hydroxyl group fundamentally alters both the physical properties and the chemical reactivity of the molecule [1]. This substitution eliminates the basic amine, which directly impacts solubility, lipophilicity, and the compound's ability to participate in downstream amide bond-forming reactions. Attempting to use S-benzylcysteine where an α-hydroxy acid is required would lead to unwanted amide linkages and a complete failure to obtain the desired ester or depsipeptide product [2]. The quantitative evidence below demonstrates the magnitude of these critical differences.

Target Compound
DL-3-(Benzylthio)lactic Acid
α-Hydroxy acid enables ester bond formation. Intermediate lipophilicity (LogP ~1.3).
Potential Substitute
S-Benzylcysteine
α-Amino acid yields amide linkages instead of esters, fundamentally altering product structure and may limit depsipeptide synthesis.
Target Compound
DL-3-(Benzylthio)lactic Acid
Contains a benzyl thioether group that increases molecular weight and thermal stability (m.p. 101-104 °C).
Potential Substitute
Lactic Acid
Lacks the benzyl thioether moiety. Significantly lower lipophilicity and melting point may shift physical and handling properties.

DL-3-(Benzylthio)lactic Acid (CAS 30134-75-9): Quantified Differentiation and Comparator Analysis for Informed Procurement


Melting Point: A Quantified Thermal Stability Advantage Over Lactic Acid

DL-3-(Benzylthio)lactic acid exhibits a melting point of 101-104 °C [1], which is significantly higher than that of its core structural analog, DL-lactic acid (16.8 °C for racemic mixture, 53 °C for L-lactic acid) [2]. This 48-84 °C increase in melting point is a direct consequence of the benzylthioether substitution, enhancing molecular weight and intermolecular interactions. The higher melting point facilitates easier handling as a solid powder and simplifies purification by recrystallization, a key consideration for process chemists.

Melting Point
Data to verify
101–104 °C
vs. DL-lactic acid: 16.8 °C
Reported thermal property; supports solid-state handling and recrystallization workflows.
Δ = +48 to +84 °C compared to core analog lactic acid.
Solid-State Handling Thermal Stability Physical Property Differentiation

Lipophilicity (LogP): Quantified Differentiation from S-Benzylcysteine and Lactic Acid

The calculated octanol-water partition coefficient (XLogP3-AA) for DL-3-(benzylthio)lactic acid is 1.3 [1]. This value indicates intermediate lipophilicity, differentiating it substantially from the more hydrophilic lactic acid (XLogP3-AA ≈ -0.7) [2] and the more lipophilic S-benzylcysteine (LogP ≈ 2.03) . This 2.0 log unit increase over lactic acid and 0.73 log unit decrease compared to S-benzylcysteine directly impacts membrane permeability and solubility profiles in biological assays or formulation development.

Lipophilicity (LogP)
Computed property
XLogP3-AA = 1.3
vs. S-Benzylcysteine: ~2.0
Indicates intermediate lipophilicity; may influence partitioning and permeability in biological assays.
Δ = +2.0 log units vs. lactic acid (XLogP3-AA ≈ -0.7).
ADME Properties Lipophilicity Bioavailability Potential Membrane Permeability

Chiral Resolution: Enantiomer-Specific Optical Rotation for Stereochemical Control

The synthesis of enantiomerically pure forms of 2-hydroxy-3-benzylthiopropanoic acid was achieved through resolution with brucine and quinine [1]. The (S)-(+)-enantiomer exhibits a specific rotation of +26.1° (c 1, 1N NaOH) . This defined optical rotation provides a quantifiable benchmark for verifying enantiomeric purity, a critical parameter for applications in asymmetric synthesis and the development of chiral bioactive molecules.

Chiral Resolution
Reported method
[α]D +26.1°
(S)-(+)-enantiomer
Supports enantiomeric purity verification for asymmetric synthesis and stereochemical attribution.
c 1, 1N NaOH; racemic mixture baseline is [α]D = 0°.
Chiral Synthesis Optical Rotation Stereochemistry Enantiomeric Purity

Functional Group Reactivity: The α-Hydroxy Acid Advantage Over α-Amino Acid Analogs

The α-hydroxy acid functionality of DL-3-(benzylthio)lactic acid is essential for forming ester bonds, a requirement for the synthesis of depsipeptides like somatostatin analogs . In contrast, the α-amino group present in the close structural analog S-benzylcysteine is primarily used for forming amide bonds [1]. Using S-benzylcysteine in place of DL-3-(benzylthio)lactic acid would result in the incorrect amide linkage, leading to a failure in synthesizing the desired depsipeptide structure and a loss of biological activity.

Functional Reactivity
Class-level
α-Hydroxy Acid
vs. α-Amino Acid
Primary reactivity yields ester bonds; substituting with an amine may lead to undesired amide formation.
Qualitative difference; standard peptide coupling vs. esterification conditions.
Depsipeptide Synthesis Esterification Solid-Phase Peptide Synthesis Functional Group Compatibility

High-Value Application Scenarios for DL-3-(Benzylthio)lactic Acid (CAS 30134-75-9) Based on Proven Differentiation


Synthesis of Somatostatin Analogs and Other Depsipeptides

The primary documented application of DL-3-(benzylthio)lactic acid is as a crucial building block in the synthesis of somatostatin analogs [1]. These analogs are peptide hormones that regulate growth hormone levels and have therapeutic applications in conditions like acromegaly and certain tumors. The α-hydroxy acid functionality is essential for introducing ester linkages into the peptide backbone, creating depsipeptides with potentially enhanced stability and bioavailability. The compound's intermediate lipophilicity (LogP = 1.3) is also favorable for the development of analogs with balanced ADME properties [2].

Chiral Building Block for Asymmetric Synthesis

The established resolution of DL-3-(benzylthio)lactic acid into its (R)- and (S)-enantiomers, each with a defined optical rotation (+26.1° for the S-enantiomer) [1], makes it a valuable chiral building block. It can be used in the asymmetric synthesis of more complex molecules where stereochemistry is critical for biological activity. The ability to procure and verify enantiopure material using specific rotation measurements provides a key quality control point for synthetic chemists.

Intermediate for Protected Thiol-Containing Molecules

The benzylthioether group serves as a stable, protected form of a thiol (-SH) moiety. DL-3-(benzylthio)lactic acid can be deprotected to yield 2-hydroxy-3-mercaptopropanoic acid, a highly reactive thiol-containing α-hydroxy acid [1]. This makes the compound a useful intermediate for introducing protected thiol groups into larger molecular frameworks, which can later be unmasked for further functionalization, such as forming disulfide bonds or attaching to metal surfaces.

Application
Selection Property
Validation Focus
Depsipeptide & Somatostatin Analog Research
α-Hydroxy acid reactivity; intermediate logP (~1.3)
Ester bond formation in peptide backbone models
Chiral Synthesis & Stereochemical Control
Reported specific rotation ([α]D +26.1°)
Enantiomeric purity post-resolution; attribution of stereochemistry
Protected Thiol Precursor Chemistry
Benzyl thioether (protected thiol) moiety
Deprotection efficiency; downstream disulfide or metal attachment

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